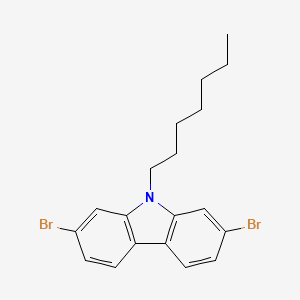

2,7-二溴-9-庚基-9H-咔唑

描述

2,7-Dibromo-9-heptylcarbazole is a useful reagent for organic synthesis . It is also used in the preparation of poly functionalized alkylcarbazole vinylene and poly (dialkylfluorene-vinylenes) . It is a building block for the synthesis of small molecules of carbazole series or carbazole back-boned polymers in the application of OFETs, OLEDs, PLEDs, and OPVs .

Synthesis Analysis

The synthesis of 2,7-Dibromo-9-heptyl-9H-carbazole involves several steps . In a 100mL two-necked round-bottom flask, 5mL of toluene, 1.0g (12mmol) of carbazole, 50mL of 50% NaOH aqueous solution, and 0.8g of BTEAC are added. Under room temperature magnetic stirring, 120mmol of heptadecane-9-bromide is dropwise added to the reaction flask. After the addition is completed, a spherical condenser is installed, and the reaction is refluxed for 2-3 hours. The reaction process is monitored by thin-layer chromatography (TLC) .Molecular Structure Analysis

The molecular formula of 2,7-Dibromo-9-heptyl-9H-carbazole is C19H21Br2N . In the crystal structure of the compound, the octyl chains are extended in an anti conformation and form a segregating bilayer, isolating rows of carbazole units . The carbazole moieties are engaged in offset π–π interactions .Chemical Reactions Analysis

2,7-Dibromo-9-heptyl-9H-carbazole is a useful reagent for organic synthesis . It is used in the preparation of poly functionalized alkylcarbazole vinylene and poly (dialkylfluorene-vinylenes) .Physical And Chemical Properties Analysis

The molecular weight of 2,7-Dibromo-9-heptyl-9H-carbazole is 423.19 . The physical state at 20 degrees Celsius is solid .科学研究应用

合成和材料性质

合成技术2,7-二溴-9-庚基-9H-咔唑及其衍生物是生产有机半导体的重要构建模块。采用微波辐射的创新环保方法合成这些化合物,显著缩短合成时间,符合绿色化学原则(Khrustalev et al., 2020)。

电子和光学性质利用2,7-二溴-9-庚基-9H-咔唑的聚合物展现出有趣的电子和光学性质。例如,在聚合物太阳能电池领域,利用这种化合物的变体已被用于制造具有显著功率转换效率的材料,尽管效率因咔唑单元的结构配置而异(Qin et al., 2013)。此外,这种化合物的衍生物已被用于开发具有高着色效率和稳定性的电致变色聚合物,表明其作为电致变色材料的潜在应用(Zhang et al., 2019)。

结构和热性质已经探索了以2,7-二溴-9-庚基-9H-咔唑为主链的聚合物的合成,揭示出取代基的大小和支链显著影响聚合过程和最终聚合物性质。这些聚合物在结构中表现出独特的2,7-连接,并表现出高热稳定性,可承受高达450°C的温度。研究还详细介绍了它们的吸收、荧光和电化学性质(Iraqi & Wataru, 2004)。

药理应用和生物相互作用

尽管您要求排除与药物使用和剂量相关的信息,但值得一提的是,由于其多样的生物活性,2,7-二溴-9-庚基-9H-咔唑衍生物已在各种药理应用中得到探索。例如,某些衍生物表现出强大的抗菌特性(Salih et al., 2016),而咔唑骨架本身以其广泛的生物活性而闻名,包括抗菌、抗疟疾、抗癌和抗阿尔茨海默病性能(Tsutsumi et al., 2016)。这些研究突显了该化合物在各种科学和工业领域中的多功能性和潜力。

作用机制

Target of Action

Carbazole derivatives are known to interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

Carbazole derivatives are known for their diverse biological activities, which suggests that they may interact with their targets in multiple ways .

Biochemical Pathways

Carbazole derivatives are known to influence a variety of biochemical pathways .

Result of Action

Carbazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,7-Dibromo-9-heptyl-9H-carbazole . .

安全和危害

未来方向

One of the most popular products made from 2,7-dibromocarbazole is PCDTBT, a well-known polymer semiconductor used for polymer solar cells . A good example of adjusting the solubility of the carbazole compounds by using 2,7-dibromocarbazole as the starting materials is the synthesis of 2,7-dibromo-9-heptadecanylcarbazole .

属性

IUPAC Name |

2,7-dibromo-9-heptylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-12-14(20)7-9-16(18)17-10-8-15(21)13-19(17)22/h7-10,12-13H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLYLIXYBBORGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173071-58-3 | |

| Record name | 2,7-Dibromo-9-heptyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)

![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)